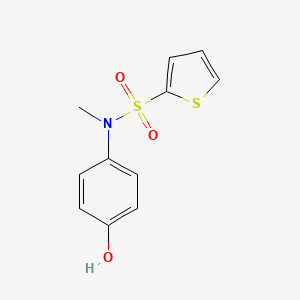

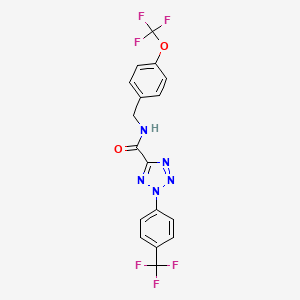

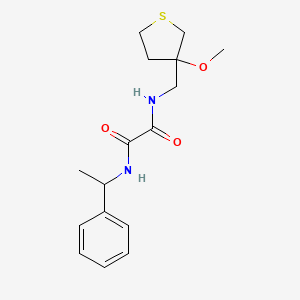

5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole derivatives, which may share some structural similarities with the compound you mentioned, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biological activities .

Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological significance . Various synthetic strategies, including Suzuki–Miyaura coupling and other transformations such as oxidations, aminations, halogenations, and C–C-bond-formations, have been developed .Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure. Indole derivatives, for example, readily undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While specific information on “5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one” is not available, indole derivatives are generally crystalline and colorless with specific odors .Wissenschaftliche Forschungsanwendungen

Hybrid Catalysts in Medicinal Chemistry

The pyranopyrimidine core, closely related to 5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one, is a key precursor in medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The development of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione derivatives through one-pot multicomponent reactions has been extensively explored using diverse hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. This review emphasizes the application of these catalysts in synthesizing complex scaffolds with potential lead molecules for therapeutic use (Parmar, Vala, & Patel, 2023).

Role in Anticancer Research

Baicalein, structurally similar to this compound, demonstrates anticancer activities through its effects on cell proliferation, metastasis, apoptosis, and autophagy in hepatocellular carcinoma (HCC). This comprehensive review summarizes baicalein's diverse anti-cancer effects and underlying molecular mechanisms, highlighting its potential as a novel anticancer drug for HCC treatment (Bie et al., 2017).

Antidepressant Targets

A review on antidepressants and traditional Chinese medicine targets the 5-HT1A receptor, emphasizing the structural and functional significance of compounds like this compound in modulating serotonin levels. This receptor plays a crucial role in depression and responses to antidepressants, with many drugs targeting the 5-HT1A receptor showing similar functional groups, such as piperazine and piperidine, indicating the therapeutic potential of related compounds (Wang et al., 2019).

Radical Scavenging and Cell Impairment

Chromones and their derivatives, akin to this compound, exhibit significant antioxidant properties by neutralizing active oxygen and free radicals, thus delaying or inhibiting cell impairment. The review highlights over 400 naturally and synthetically derived chromone derivatives with antioxidant potential, underlying the critical structural elements for radical scavenging activity (Yadav et al., 2014).

Enhancing Bioavailability

p-Coumaric acid and its conjugates, sharing functional similarities with this compound, have been studied for their biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. The review discusses the bioavailability and bioaccessibility of p-coumaric acid, emphasizing the enhancement of biological activities through conjugation and the need for further exploration to solve the puzzle of high activity despite low absorption (Pei et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-hydroxy-2-(piperidin-1-ylmethyl)pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-10-6-9(15-8-11(10)14)7-12-4-2-1-3-5-12/h6,8,14H,1-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXENHQISOGPMNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=O)C(=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B2929775.png)

![{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B2929778.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate](/img/structure/B2929785.png)